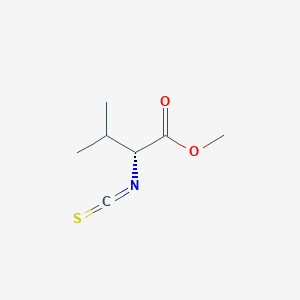

methyl (2R)-2-isothiocyanato-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R)-2-isothiocyanato-3-methylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-isothiocyanato-3-methylbutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a methyl ester with thiophosgene under controlled conditions to form the isothiocyanate derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-isothiocyanato-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Methyl (2R)-2-isothiocyanato-3-methylbutanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl (2R)-2-isothiocyanato-3-methylbutanoate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Methyl isothiocyanate: A simpler compound with similar reactivity but lacking the additional methyl and ester groups.

Phenyl isothiocyanate: Contains a phenyl group instead of the methyl and ester groups, leading to different reactivity and applications.

Allyl isothiocyanate: Known for its presence in mustard oil, with different biological activities due to the allyl group .

Uniqueness

Methyl (2R)-2-isothiocyanato-3-methylbutanoate is unique due to its specific structure, which combines an isothiocyanate group with a chiral center and an ester group

Biological Activity

Methyl (2R)-2-isothiocyanato-3-methylbutanoate is an organic compound belonging to the isothiocyanate class, characterized by the presence of the isothiocyanate functional group (-N=C=S). This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C7H11NO2S

- Molecular Weight : 173.23 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 256-257°C

The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis and medicinal chemistry.

Isothiocyanates are known for their ability to modulate various biological pathways. The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Isothiocyanates can enhance the body's antioxidant defense mechanisms by inducing phase II detoxifying enzymes.

- Anticancer Properties : Research indicates that isothiocyanates can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells .

- Mechanistic Insights : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous tissues.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have shown that this isothiocyanate effectively inhibits the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .

- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

- Clinical Relevance : These properties suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

Various methods exist for synthesizing this compound, including:

- From Amino Acids : Utilizing amino acid derivatives as precursors.

- Direct Isothiocyanation : Reacting corresponding thiourea derivatives with appropriate reagents under controlled conditions.

These synthetic routes allow for efficient production while maintaining high purity levels necessary for biological testing.

Case Studies

-

Anticancer Efficacy in Breast Cancer Models :

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent.

-

Inhibition of Bacterial Growth :

- In vitro assays showed that this compound reduced the viability of Staphylococcus aureus by over 70% at concentrations as low as 50 µM, indicating strong antibacterial activity suitable for further development into a natural preservative or therapeutic agent.

Properties

Molecular Formula |

C7H11NO2S |

|---|---|

Molecular Weight |

173.24 g/mol |

IUPAC Name |

methyl (2R)-2-isothiocyanato-3-methylbutanoate |

InChI |

InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3/t6-/m1/s1 |

InChI Key |

MFTMQIVHQZBFTC-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)N=C=S |

Canonical SMILES |

CC(C)C(C(=O)OC)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.